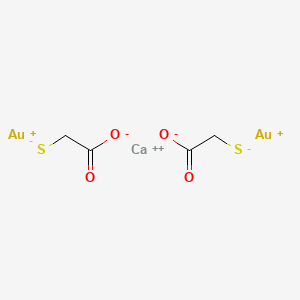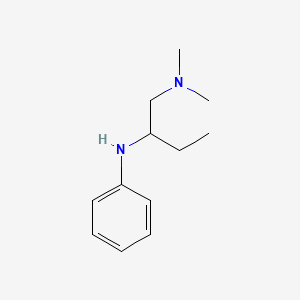
N,N-Dimethyl-N'-phenyl-1,2-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-phenyl-1,2-butanediamine: is an organic compound with the molecular formula C12H20N2 . It is a derivative of butanediamine, where the nitrogen atoms are substituted with methyl and phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves the reductive amination of 1,2-diaminobutane with dimethylamine and phenylacetaldehyde.
Direct Alkylation: Another method involves the direct alkylation of 1,2-diaminobutane with methyl iodide and phenyl bromide.
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-phenyl-1,2-butanediamine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-phenyl-1,2-butanediamine can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: Industrially, N,N-Dimethyl-N’-phenyl-1,2-butanediamine is employed in the production of polymers, resins, and specialty chemicals. It is also used as a catalyst in certain polymerization reactions .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, which participate in various chemical reactions .
Comparison with Similar Compounds
N,N-Dimethyl-1,2-phenylenediamine: This compound has a similar structure but with a phenyl group attached to the nitrogen atoms instead of the butane chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with a three-carbon chain instead of a four-carbon chain.
Uniqueness: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
CAS No. |
713-83-7 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-2-N-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-11(10-14(2)3)13-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 |
InChI Key |
OTAYHFSMXRHJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


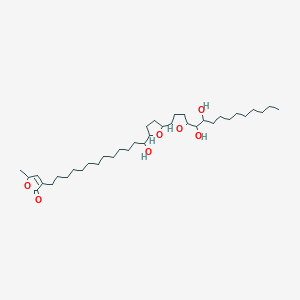
![Adenine,[2,8-3H]](/img/structure/B13788970.png)
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
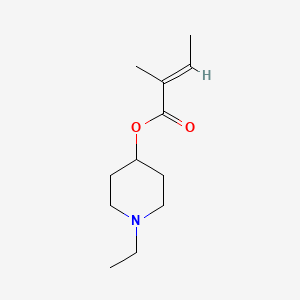

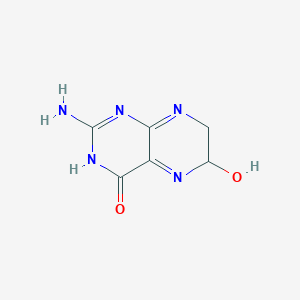
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
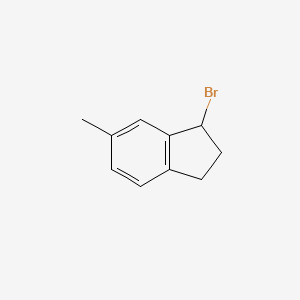
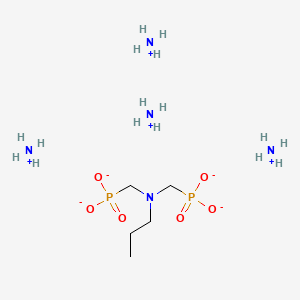
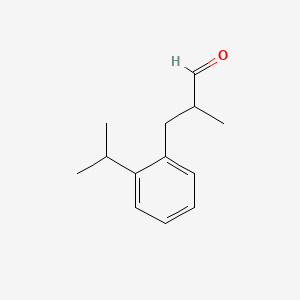
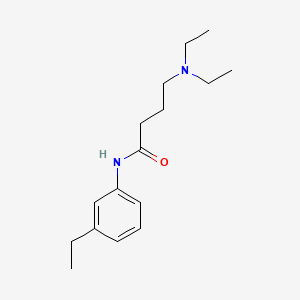
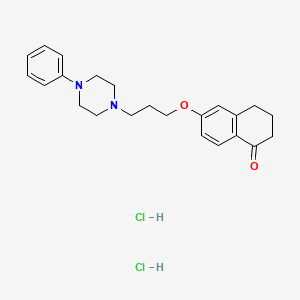
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
